Iododesethyltamoxifen aziridine
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Overview
Description
CGS 19755, also known as Selfotel, is a compound that acts as a competitive antagonist at N-methyl-D-aspartate (NMDA) receptors. It directly competes with glutamate for binding to these receptors. This compound has been studied for its potential anticonvulsant, anxiolytic, analgesic, and neuroprotective effects .
Preparation Methods
CGS 19755, chemically known as cis-4-phosphonomethyl-2-piperidine carboxylic acid, can be synthesized through a series of chemical reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry of the final product .
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: It serves as a model compound for studying competitive antagonism at NMDA receptors.
Biology: It is used to investigate the role of NMDA receptors in neural signaling and plasticity.
Medicine: Initial studies showed potential for treating conditions like stroke, epilepsy, and anxiety disorders. .
Industry: Its selective antagonism properties make it a valuable tool in neuropharmacological research
Mechanism of Action
CGS 19755 exerts its effects by binding to NMDA receptors in the brain, thereby inhibiting the binding of glutamate. This inhibition prevents the excitatory effects of glutamate, leading to its anticonvulsant and neuroprotective properties. The compound’s molecular targets include the NMDA receptor subunits, and its pathways involve the modulation of excitatory neurotransmission .
Comparison with Similar Compounds
CGS 19755 is unique due to its high selectivity and potency as a competitive NMDA receptor antagonist. Similar compounds include:
2-Amino-5-phosphonopentanoic acid (AP5): Another NMDA receptor antagonist but less potent than CGS 19755.
Phencyclidine (PCP): A non-competitive NMDA receptor antagonist with different pharmacological effects.
Ketamine: A well-known NMDA receptor antagonist used clinically for anesthesia and depression treatment.
CGS 19755 stands out due to its specific competitive antagonism and its initial promise in neuroprotective applications, despite its eventual discontinuation in clinical development.
Properties
CAS No. |
113202-48-5 |
---|---|
Molecular Formula |
C24H22INO |
Molecular Weight |
465.3 g/mol |
IUPAC Name |
1-[2-[4-[(Z)-2-(125I)iodanyl-1,2-diphenylethenyl]phenoxy]ethyl]aziridine |
InChI |
InChI=1S/C24H22INO/c25-24(21-9-5-2-6-10-21)23(19-7-3-1-4-8-19)20-11-13-22(14-12-20)27-18-17-26-15-16-26/h1-14H,15-18H2/b24-23-/i25-2 |
InChI Key |
YBRBURCLTCCSKW-LLRZNNDMSA-N |
SMILES |
C1CN1CCOC2=CC=C(C=C2)C(=C(C3=CC=CC=C3)I)C4=CC=CC=C4 |
Isomeric SMILES |
C1CN1CCOC2=CC=C(C=C2)/C(=C(/C3=CC=CC=C3)\[125I])/C4=CC=CC=C4 |
Canonical SMILES |
C1CN1CCOC2=CC=C(C=C2)C(=C(C3=CC=CC=C3)I)C4=CC=CC=C4 |
Synonyms |
IDE-TA iododeethyl tamoxifen aziridine iododesethyltamoxifen aziridine |
Origin of Product |
United States |
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